Methyl phenylphosphinite
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Overview
Description
Methyl phenylphosphinite is an organophosphorus compound with the molecular formula C7H9OP. It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups. This compound is commonly used as a ligand in homogeneous catalysis and coordination chemistry due to its ability to form stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenylphosphinite is typically synthesized through the alcoholysis of organophosphinous chlorides. A common method involves the reaction of chlorodiphenylphosphine with methanol in the presence of a base, resulting in the formation of methyl diphenylphosphinite and hydrochloric acid as a byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl phenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinates.
Substitution: It can participate in substitution reactions where the phosphorus-bound groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and organometallic compounds are often used.
Major Products Formed:
Oxidation: Methyl phenylphosphinate.
Substitution: Various substituted phosphinites depending on the reagents used.
Scientific Research Applications
Methyl phenylphosphinite has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, phosphinite derivatives are explored for their potential in drug development and enzyme inhibition.
Mechanism of Action
The mechanism by which methyl phenylphosphinite exerts its effects primarily involves its role as a ligand. It coordinates with transition metals, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a donor, providing electron density to the metal center, thereby enhancing the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Phosphine (PR3): Similar in structure but with three organic groups attached to phosphorus.
Phosphine oxide (OPR3): Contains an additional oxygen atom bonded to phosphorus.
Phosphonite (P(OR)2R): Similar but with two alkoxy groups and one organic group attached to phosphorus.
Phosphite (P(OR)3): Contains three alkoxy groups attached to phosphorus.
Uniqueness: Methyl phenylphosphinite is unique due to its specific combination of a methyl and a phenyl group attached to the phosphorus atom. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and coordination chemistry .
Properties
CAS No. |
20472-20-2 |
---|---|
Molecular Formula |
C7H9OP |
Molecular Weight |
140.12 g/mol |
IUPAC Name |
methoxy(phenyl)phosphane |
InChI |
InChI=1S/C7H9OP/c1-8-9-7-5-3-2-4-6-7/h2-6,9H,1H3 |
InChI Key |
ILZUMOMDNFYVSY-UHFFFAOYSA-N |
Canonical SMILES |
COPC1=CC=CC=C1 |
Origin of Product |
United States |
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